

Physical and chemical properties of Tri-Ptolylamine-D21

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Compound of Interest		
Compound Name:	Tri-P-tolylamine-D21	
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An In-depth Technical Guide to the Physical and Chemical Properties of Tri-p-tolylamine-D21

This guide provides a comprehensive overview of the physical and chemical properties of **Tri-p-tolylamine-D21** (Perdeuterated Tri-p-tolylamine), a deuterated isotopologue of Tri-p-tolylamine. Designed for researchers, scientists, and drug development professionals, this document summarizes known data, presents detailed experimental protocols for characterization, and visualizes relevant chemical pathways. Given the specialized nature of this compound, data for its non-deuterated counterpart, Tri-p-tolylamine, are included for comparative purposes where specific data for the deuterated form is not available.

Introduction

Tri-p-tolylamine-D21 is a specialized organic compound where all 21 hydrogen atoms in Tri-p-tolylamine have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable tool in various scientific applications, including as an internal standard in mass spectrometry-based quantitative analysis, for elucidating reaction mechanisms, and in studying the kinetic isotope effect. Its parent compound, Tri-p-tolylamine, is a well-known member of the triarylamine family, utilized in organic electronics as a hole-transporting material, in proteomics research, and as an intermediate in pharmaceutical synthesis.[1][2][3] The substitution of hydrogen with deuterium results in a significant increase in molecular weight and can subtly alter physicochemical properties due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.



Physical and Chemical Properties

The quantitative properties of **Tri-p-tolylamine-D21** and its non-deuterated analog are summarized below. Data for the D21 variant is often limited to what is provided by commercial suppliers, while the non-deuterated form is more extensively characterized in the literature.

General and Physical Properties

Property	Tri-p-tolylamine- D21	Tri-p-tolylamine	Data Source
Synonyms	Tris(4-(methyl- d3)phenyl-2,3,5,6- d4)amine	N,N,N-Tri(4- methylphenyl)amine, 4,4',4"- Trimethyltriphenylamin e	Vendor Catalogs
CAS Number	201944-90-3	1159-53-1	Vendor Catalogs
Molecular Formula	C21D21N	C21H21N	Vendor Catalogs
Molecular Weight	308.53 g/mol	287.41 g/mol	
Appearance	White to off-white solid	White to almost white powder/crystal	
Melting Point	Data not available	114-118 °C	
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone)	Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone)	
Storage Temperature	2-8°C, Refrigerator	Room Temperature or 2-8°C	-

Note: The melting point of the D21 variant is expected to be very similar to the non-deuterated form but may differ slightly.

Chemical and Spectroscopic Identifiers



Identifier	Tri-p-tolylamine (Non- deuterated)	Data Source
SMILES	Cc1ccc(cc1)N(c2ccc(C)cc2)c3 ccc(C)cc3	
InChI	1S/C21H21N/c1-16-4-10- 19(11-5-16)22(20-12-6-17(2)7- 13-20)21-14-8-18(3)9-15- 21/h4-15H,1-3H3	_
InChI Key	YXYUIABODWXVIK- UHFFFAOYSA-N	-

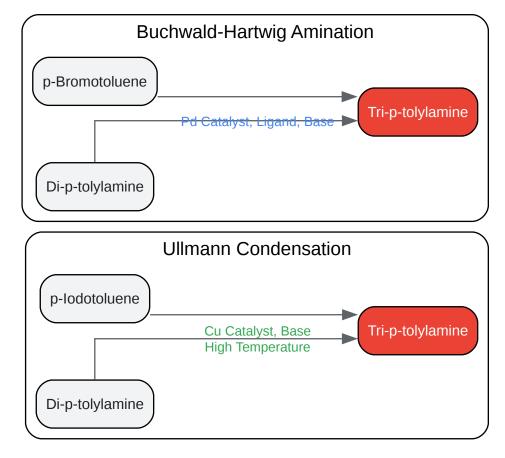
Note: Identifiers for the D21 variant would be similar but would require specific notation to indicate deuterium isotopes, which is not commonly provided in databases.

Synthesis Pathway

Triarylamines such as Tri-p-tolylamine are commonly synthesized via cross-coupling reactions. Two prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation typically involves the copper-catalyzed reaction of an amine with an aryl halide at high temperatures. The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that can often be performed under milder conditions. A generalized scheme for the synthesis of Tri-p-tolylamine is depicted below, which could be adapted for the D21 analog by using deuterated starting materials.



Generalized Synthesis of Tri-p-tolylamine



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Synthesis pathways for Tri-p-tolylamine.

Experimental Protocols

Detailed experimental data for **Tri-p-tolylamine-D21** is not widely published. The following sections provide generalized protocols for key analytical techniques that would be used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and isotopic purity of **Tri-p-tolylamine-D21**. ¹H NMR would verify the absence of protons, while ²H (Deuterium) and ¹³C NMR would confirm the structure.



Objective: To acquire ¹H, ²H, and ¹³C NMR spectra to verify the chemical structure and degree of deuteration.

Methodology:

- Sample Preparation:
 - Accurately weigh 10-20 mg of Tri-p-tolylamine-D21.
 - Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Ensure the solvent does not contain residual protons that could interfere with ¹H NMR baseline assessment.
 - Transfer the solution to a 5 mm NMR tube using a pipette. The liquid height should be approximately 4-5 cm.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - ¹H NMR: Acquire a proton spectrum. For a fully deuterated sample, only residual solvent peaks or impurity signals should be visible. The absence of signals corresponding to Tri-ptolylamine confirms complete deuteration.
 - ²H NMR: Tune the probe to the deuterium frequency. Acquire a deuterium spectrum to observe signals corresponding to the deuterium atoms on the aromatic rings and methyl groups.
 - ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The spectrum should show the
 expected number of carbon signals for the Tri-p-tolylamine structure. The C-D couplings
 will result in multiplets for each carbon signal, which can be a further confirmation of
 deuteration.



• Data Analysis:

- Process the spectra (Fourier transform, phase correction, and baseline correction).
- Integrate the signals in the ²H NMR to confirm the 21 deuterium atoms.
- Analyze the chemical shifts and coupling patterns in the ¹³C NMR to confirm the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass, confirm the molecular formula, and assess the isotopic purity of **Tri-p-tolylamine-D21**.

Objective: To confirm the molecular weight and isotopic distribution of Tri-p-tolylamine-D21.

Methodology:

- Sample Preparation:
 - Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation:
 - Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
 - Calibrate the instrument using a known standard to ensure high mass accuracy.
- Data Acquisition:
 - Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
 - Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion [M+H]⁺ or radical cation [M]⁺.



• Data Analysis:

- Determine the monoisotopic mass of the molecular ion. For C21D21N, the expected exact mass of the neutral molecule is ~308.26 g/mol.
- Analyze the isotopic pattern. The relative abundances of the M, M+1, M+2, etc., peaks should match the theoretical distribution for the formula C₂₁D₂₁N. This confirms the elemental composition and high degree of deuteration.
- Compare the spectrum to that of the non-deuterated standard (Tri-p-tolylamine, MW ~287.41) to highlight the mass shift due to deuteration.

Analytical Workflow for Characterization Tri-p-tolylamine-D21 Sample Dissolve in CDCl3 Dissolve in ACN/MeOH HR Mass Spectrometer Acquire 1H, 2H, 13C Spectra Acquire Mass Spectrum Confirm Structure & Purity via Spectra Isotopic Distribution

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